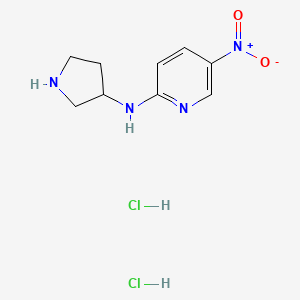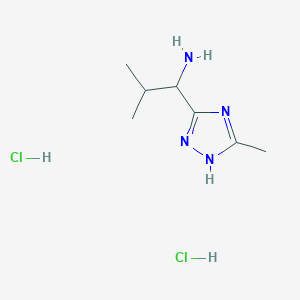
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate
説明
“Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate” is an organic compound . It has the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with bromo, fluoro, and sulfamoyl substituents . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 312.11 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Anticonvulsant Activity
Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate and similar compounds have been explored for their potential in anticonvulsant activities. Hamor and Reavlin (1967) studied alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, highlighting the significance of electronic effects in their anticonvulsant properties. These compounds were synthesized to further understand the relationship between electronic properties and antielectroshock activity (Hamor & Reavlin, 1967).
Cancer Cell Line and Microorganism Activity
Studies involving bromophenol derivatives from the red alga Rhodomela confervoides, including compounds similar to this compound, showed that these compounds were found inactive against several human cancer cell lines and microorganisms. This research, conducted by Zhao et al. (2004), provides insight into the biological activity of these compounds (Zhao et al., 2004).
Synthesis and Purity
Chen Bing-he (2008) synthesized Methyl 4-bromo-2-methoxybenzoate, a compound similar to this compound. The synthesis involved multiple steps starting from 4-bromo-2-fluorotoluene, with an overall yield of about 47% and a high purity of 99.8% (Chen Bing-he, 2008).
Photodynamic Therapy Application
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with bromophenol derivatives, including elements similar to this compound. These compounds showed potential for use in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Enzymatic Processing
Reynolds et al. (1988) researched the enzymatic processing of [p-(halomethyl)benzoyl] formates, including structures similar to this compound. They found that these compounds vary in their activity as substrates or inhibitors for benzoylformate decarboxylase, indicating their potential in biochemical pathways (Reynolds et al., 1988).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZQBBEYJUJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)

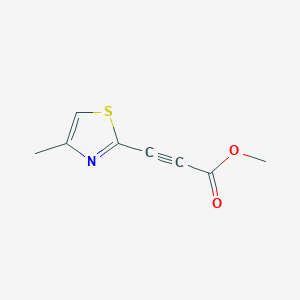
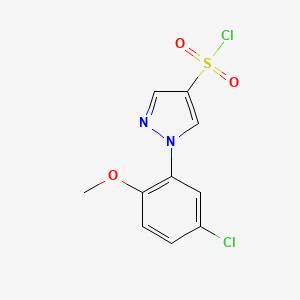
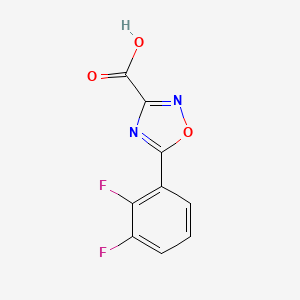

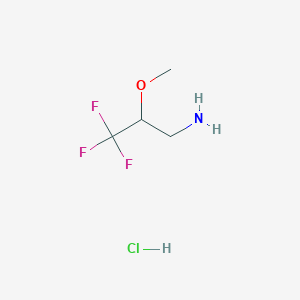
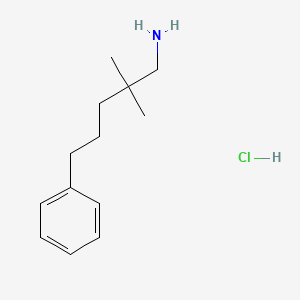
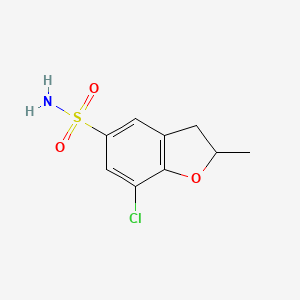
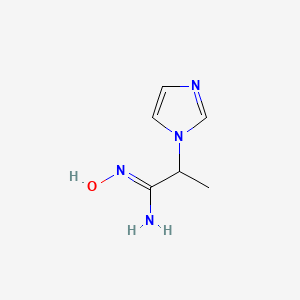
![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)
